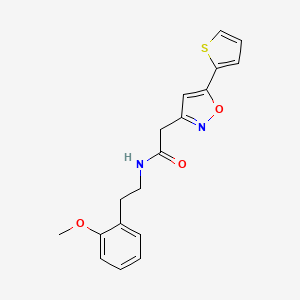

N-(2-methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-22-15-6-3-2-5-13(15)8-9-19-18(21)12-14-11-16(23-20-14)17-7-4-10-24-17/h2-7,10-11H,8-9,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDKAFQAMHGLAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)CC2=NOC(=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide typically involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Attachment of Thiophene Group: The thiophene group can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid reacts with a halogenated isoxazole.

Formation of Acetamide Linkage: The final step involves the reaction of the isoxazole-thiophene intermediate with 2-methoxyphenethylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

Reduction: The isoxazole ring can be reduced to an isoxazoline under mild reducing conditions.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

Oxidation: Formation of N-(2-hydroxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide.

Reduction: Formation of N-(2-methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazoline-3-yl)acetamide.

Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a methoxyphenethyl group linked to a thiophen-isoxazole moiety, which contributes to its unique properties. The synthesis typically involves organic reactions using precursors like methoxyphenethylamine and thiophen-2-yl isoxazole derivatives. The general reaction mechanism includes:

- Nucleophilic Attack : The amine attacks the carbonyl carbon of acetic anhydride.

- Formation of Acetamide : This leads to the formation of the acetamide structure.

- Cyclization : Involves the thiophene ring, resulting in the final product.

The molecular formula is , with a molecular weight of 296.34 g/mol .

Pharmacological Properties

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

- Antitumor Activity : Compounds in this class have shown promise in inhibiting tumor growth and proliferation.

- Anti-inflammatory Effects : The thiophene moiety is recognized for its anti-inflammatory properties, potentially targeting cyclooxygenases and lipoxygenases .

- Antimicrobial Activity : Similar derivatives have displayed significant antimicrobial effects against various pathogens .

Medicinal Chemistry

This compound represents a promising candidate for drug development due to its structural features that enhance biological activity. It can be explored for:

- Lead Compound Development : Its structure can serve as a foundation for synthesizing new derivatives with improved efficacy against specific targets .

- Structure-Activity Relationship Studies : Understanding how modifications to the compound affect its biological activity can guide future drug design efforts .

Case Studies

Mechanism of Action

The mechanism of action of N-(2-methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The isoxazole ring and thiophene group are known to interact with various biological targets, including kinases and ion channels.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Structural Features of the Target Compound:

- Acetamide linker : Facilitates hydrogen bonding and interactions with biological targets.

Comparison with Analogous Compounds:

A. Thiadiazole-Acetamide Derivatives ():

Compounds such as 2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) and N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) share methoxy-substituted aromatic rings and acetamide linkers but replace the isoxazole-thiophene core with thiadiazole-sulfur groups.

- Key Differences :

- Thiadiazole derivatives exhibit higher melting points (135–170°C) compared to typical isoxazole analogs, suggesting stronger intermolecular interactions (e.g., hydrogen bonding via thiadiazole nitrogen) .

- Thiophene substitution in the target compound may improve π-π stacking compared to thiadiazole derivatives.

B. Isoxazole-Acetamide Derivatives ():

- 2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide ():

- 2-(2-Methoxyphenoxy)-N-[4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl]acetamide (): Molecular Formula: C₁₉H₁₉N₃O₆S; includes a sulfonamide bridge, enhancing water solubility but reducing lipophilicity relative to the target compound’s phenethyl chain .

C. Isoxazole-Hydrazone Derivatives ():

Compounds like 2-(5-(tert-butyl)isoxazol-3-yl)-N-(3,5-dichlorophenyl)-2-oxoacetohydrazonoyl cyanide (22) demonstrate that bulky isoxazole substituents (e.g., tert-butyl) improve enzyme antagonism (e.g., EPAC inhibition). The target compound’s thiophene group may similarly modulate steric and electronic interactions .

Table 1: Comparative Data for Selected Analogs

- Melting Points : Thiadiazole derivatives (e.g., 5k, 5m) exhibit higher melting points than isoxazole analogs, likely due to increased crystallinity from sulfur-based hydrogen bonding .

- Yields : Benzylthio-substituted compounds (e.g., 5m: 85% yield) show superior synthetic efficiency compared to ethylthio analogs (5g: 78%), suggesting steric/electronic benefits in coupling reactions .

Notes

Data Limitations : Direct biological or synthetic data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.

Synthesis Considerations : and highlight chloroacetyl chloride or benzoisoxazole acetic acid as key reagents for acetamide coupling, suggesting feasible routes for the target compound’s synthesis .

Recommendations : Experimental validation of the target compound’s solubility, stability, and bioactivity is essential to confirm inferred properties.

Biological Activity

N-(2-methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a synthetic compound that has recently gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : CHNOS

The structure includes a methoxyphenethyl group, an isoxazole ring, and a thiophene moiety, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The compound may exert its effects through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound can bind to certain receptors, potentially influencing signaling pathways related to inflammation and cancer progression.

- Induction of Apoptosis : Evidence suggests that it may promote apoptosis in cancer cells, a critical mechanism for anticancer agents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research has demonstrated that this compound can induce apoptosis in various cancer cell lines through mechanisms that include:

- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, preventing cancer cell proliferation.

- Caspase Activation : Activation of caspases has been observed, indicating the initiation of programmed cell death pathways.

A study evaluating similar compounds found that derivatives with isoxazole structures exhibited significant cytotoxicity against tumor cell lines such as A549 (lung cancer) and C6 (glioma) using MTT assays and DNA synthesis analysis .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-methoxyphenethyl)-2-(5-thiophen-2-yl)isoxazol-3-yl)acetamide | Structure | Anticancer, anti-inflammatory |

| N-(4-methoxyphenethyl)-2-(5-pyridin-2-yl)isoxazol-3-yl)acetamide | Structure | Moderate anticancer activity |

This table illustrates the similarities and differences in biological activities among compounds with isoxazole moieties.

Case Studies

-

Study on Anticancer Activity :

A 2014 study investigated the anticancer effects of various isoxazole derivatives, including those similar to this compound. The results indicated significant cytotoxicity against A549 and C6 cell lines, with mechanisms involving apoptosis induction and caspase activation . -

Inflammation Model :

Another study evaluated the anti-inflammatory properties of related compounds in animal models of arthritis. The results suggested a reduction in inflammatory markers following treatment with these compounds, supporting their potential therapeutic use in inflammatory diseases .

Q & A

Basic: What are the key considerations for synthesizing N-(2-methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide?

Methodological Answer:

Synthesis typically involves multi-step routes, including:

- Isoxazole Ring Formation : Cycloaddition between nitrile oxides and dipolarophiles (e.g., alkynes or alkenes) under reflux conditions .

- Acetamide Coupling : Reaction of the isoxazole intermediate with chloroacetyl chloride or activated esters, followed by nucleophilic substitution with 2-methoxyphenethylamine. Optimize pH (6–8) and temperature (60–80°C) to minimize side products .

- Thiophene Functionalization : Electrophilic substitution (e.g., bromination) on the thiophene moiety may precede coupling, requiring anhydrous conditions and catalysts like FeCl₃ .

Critical Parameters : Solvent polarity (DMF or THF), reaction time (4–12 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Basic: How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

Use a combination of:

- NMR Spectroscopy : Confirm proton environments (e.g., methoxy singlet at δ 3.7–3.9 ppm, isoxazole protons at δ 6.2–6.5 ppm) and carbon assignments .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- HPLC-PDA : Assess purity (>95%) with C18 columns (acetonitrile/water gradient) and UV detection at 254 nm .

Note : X-ray crystallography (if crystals form) resolves stereoelectronic effects in the isoxazole-thiophene system .

Basic: What preliminary assays are recommended to evaluate biological activity?

Methodological Answer:

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ATPase assays (IC₅₀ determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 μM .

- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) to measure Ki values .

Controls : Include positive controls (e.g., staurosporine for kinases) and vehicle-treated cells .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Core Modifications : Synthesize analogs with variations in:

- Methoxy position (ortho/meta/para) on the phenethyl group .

- Isoxazole substituents (e.g., methyl, nitro) to assess steric/electronic effects .

- Thiophene replacement (e.g., furan, pyrrole) .

- Pharmacophore Mapping : Use 3D-QSAR models (e.g., CoMFA) to correlate substituent properties (logP, polar surface area) with activity .

- Data Interpretation : Compare IC₅₀ shifts (>10-fold) to identify critical functional groups .

Advanced: What computational strategies predict target interactions and pharmacokinetics?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Glide to model binding to targets (e.g., COX-2, tubulin). Prioritize poses with hydrogen bonds to the acetamide carbonyl and π-π stacking with thiophene .

- ADMET Prediction : SwissADME or ADMETLab to estimate:

- Lipophilicity (cLogP 2.5–3.5 optimal for blood-brain barrier penetration) .

- Metabolic stability (CYP3A4/2D6 susceptibility via StarDrop) .

- MD Simulations : GROMACS for 100-ns trajectories to assess target binding stability (RMSD <2 Å) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Source Analysis : Verify assay conditions (e.g., serum-free media vs. FBS-containing media alters compound solubility) .

- Metabolite Interference : Perform LC-MS to detect degradation products (e.g., hydrolysis of the acetamide group in acidic conditions) .

- Target Specificity : Use CRISPR-edited cell lines to confirm on-target effects vs. off-target kinase inhibition .

Advanced: What strategies optimize pharmacokinetics without compromising activity?

Methodological Answer:

- Prodrug Design : Introduce ester moieties at the methoxy group for enhanced solubility, hydrolyzing in vivo to the active form .

- Salt Formation : Prepare hydrochloride salts to improve oral bioavailability .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (particle size <200 nm) for sustained release in tumor xenograft models .

Future Directions: What gaps exist in current research on this compound?

- In Vivo Efficacy : Lack of pharmacokinetic data in rodent models (e.g., half-life, AUC) .

- Mechanistic Depth : Unclear whether anti-cancer activity involves apoptosis, ferroptosis, or immunomodulation .

- Synergistic Combinations : Untested with checkpoint inhibitors (e.g., anti-PD-1) or chemotherapies (e.g., cisplatin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.